Boc-HoLeu-OH.DCHA
Description
Structure
2D Structure
Properties
Molecular Formula |
C24H46N2O4 |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4.C12H23N/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |
InChI Key |
IHGQJYLPEYSWJY-FVGYRXGTSA-N |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)CCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-HoLeu-OH.DCHA involves the protection of the amino group of leucine with a tert-butyloxycarbonyl (Boc) group. The process typically includes the following steps:
Protection of the Amino Group: Leucine is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form Boc-Leu.
Hydroxylation: The Boc-Leu is then hydroxylated to introduce the hydroxyl group, forming Boc-HoLeu.
Formation of Dicyclohexylammonium Salt: Finally, Boc-HoLeu is reacted with dicyclohexylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of leucine are protected with Boc groups.
Hydroxylation and Purification: The hydroxylation step is carefully controlled to ensure high yield and purity.
Formation of Dicyclohexylammonium Salt: The final product is formed by reacting with dicyclohexylamine and is then purified and crystallized for use in peptide synthesis.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: Boc-HoLeu-OH.DCHA undergoes deprotection reactions where the Boc group is removed using acids like trifluoroacetic acid.
Coupling Reactions: It participates in peptide coupling reactions, forming peptide bonds with other amino acids.
Hydroxylation and Oxidation: The hydroxyl group can undergo further modifications, including oxidation to form ketones or aldehydes.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Major Products:
Peptides: Formation of peptides with leucine residues.
Ketones/Aldehydes: Oxidation products of the hydroxyl group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-HoLeu-OH.DCHA is widely used in the synthesis of peptides, especially in solid-phase peptide synthesis.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Protein Engineering: Used in the design and synthesis of proteins and enzymes.
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Pharmaceuticals: Utilized in the production of pharmaceutical peptides.
Biotechnology: Employed in various biotechnological applications, including enzyme synthesis and modification.
Mechanism of Action
Mechanism: Boc-HoLeu-OH.DCHA acts by introducing leucine residues into peptides during synthesis. The Boc group protects the amino group, preventing unwanted reactions, and is removed under acidic conditions to allow peptide bond formation.
Molecular Targets and Pathways:
Peptide Synthesis Pathway: It targets the amino group of leucine, facilitating its incorporation into peptides.
Deprotection Pathway: The Boc group is removed by acids, enabling further reactions.
Comparison with Similar Compounds
Key Research Findings
- Stability : Boc-D-Lys(Boc)-OH.DCHA’s dual Boc groups enhance stability under acidic conditions, a feature absent in this compound .
- Crystallinity : DCHA salts (e.g., Boc-Nva-OH.DCHA) improve crystallinity, facilitating purification via recrystallization .
- Synthetic Flexibility : Methyl ester derivatives like Boc-D-Glu(OMe)-OH.DCHA allow selective deprotection for carboxyl activation .
Q & A
Q. How can FAIR principles be applied to this compound research data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
